2-hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide
Description
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C17H14N2O3/c1-22-12-8-6-11(7-9-12)18-17(21)14-10-16(20)19-15-5-3-2-4-13(14)15/h2-10H,1H3,(H,18,21)(H,19,20) |
InChI Key |
UEXWXNBAWRADCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=O)NC3=CC=CC=C32 |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
2-Hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide is C16H15N1O3. The compound features:
- A quinoline backbone .
- A hydroxyl group at the 2-position.
- A carboxamide functional group at the 4-position.
- A methoxy-substituted phenyl group attached to the nitrogen atom of the amide.
This unique structure contributes to its diverse biological activities, particularly as an inhibitor of histone deacetylases (HDACs), which are crucial in cancer therapy.
1. HDAC Inhibition and Anticancer Potential
The inhibition of HDACs by 2-hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide is significant for cancer treatment. HDAC inhibitors can reactivate silenced genes involved in cell cycle regulation and apoptosis, promoting cancer cell death. Research indicates that derivatives of this compound exhibit substantial antiproliferative effects against various cancer cell lines, including:
- Human colorectal adenocarcinoma (Caco-2)
- Human colon cancer (HCT-116)
- Breast cancer (MCF-7)
Table 1 summarizes the antiproliferative effects observed in various studies:
2. Antioxidant Activity
Antioxidant properties have also been reported for quinoline derivatives, including this compound. The ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases. In a study evaluating antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl), derivatives showed varying inhibition percentages, indicating their potential as antioxidants:
| Compound | Inhibition Percentage (%) at 5 mg/L | Reference |
|---|---|---|
| 2-Hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide | 40.43 | |
| Control | 30.25 |
The mechanisms through which 2-hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide exerts its biological effects include:
- Hydrogen bonding and hydrophobic interactions with protein targets involved in cellular signaling pathways.
- Induction of cell cycle arrest at specific phases, particularly G2/M phase, enhancing the anticancer effect .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Anticancer Activity : A study demonstrated that compounds derived from quinoline structures exhibited significant cytotoxicity against various cancer cell lines, emphasizing their potential as anticancer agents .
- Multi-target Activity : Research has shown that quinoline derivatives can act on multiple biological targets, making them suitable candidates for multi-factorial disease treatments .
- Antimicrobial Effects : While some derivatives showed weak antimicrobial activity against tested microorganisms, others have displayed profound effects on microbial morphology and growth inhibition .
Scientific Research Applications
Antimalarial Activity
The compound has been identified as a potential antimalarial agent, particularly against Plasmodium falciparum. Research indicates that it operates through a novel mechanism involving the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite. This action is significant as it targets multiple life-cycle stages of the parasite, including the gametocyte stages, which are responsible for transmission to mosquitoes.
Case Study: Efficacy in Preclinical Models
A study demonstrated that derivatives of quinoline-4-carboxamide exhibited potent in vitro activity with an effective concentration (EC50) of around 120 nM against P. falciparum. Furthermore, in vivo studies using the P. berghei mouse model showed that certain compounds could achieve oral efficacy with effective doses (ED90) below 1 mg/kg when administered over four days .
| Compound | EC50 (nM) | ED90 (mg/kg) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | 120 | < 1 | Inhibition of PfEF2 |
| Compound 2 | < 50 | < 1 | Inhibition of gametocyte development |
Anticancer Properties
The quinoline derivatives, including 2-hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide, have shown promising anticancer activities. These compounds have been evaluated for their ability to inhibit various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a systematic evaluation of synthesized quinoline derivatives, several compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast cancer (MCF-7) cell lines. The mechanisms underlying their anticancer activity include apoptosis induction and inhibition of specific kinases involved in tumor growth .
| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | HCT-116 | 1.9 | Apoptosis induction |
| Compound B | MCF-7 | 7.52 | Tyrosine kinase inhibition |
Multi-Target Activity
Recent investigations highlight the multi-target potential of quinoline derivatives. The ability to act on multiple biological pathways enhances their therapeutic profile, making them suitable candidates for treating complex diseases such as cancer and malaria simultaneously.
Case Study: Multi-Target Agents
Research has synthesized hybrid compounds that combine quinoline structures with other pharmacophores to enhance their bioactivity against multiple targets, including inflammatory pathways and tumorigenesis. Such compounds have been shown to inhibit lipoxygenase (LOX), a key enzyme involved in inflammation, while also exhibiting antioxidant properties .
Chemical Reactions Analysis
Reaction with Carboxylic Acid Derivatives
The carboxamide group undergoes condensation or coupling reactions with activated carboxylic acid derivatives. Key findings include:
a. Amide bond formation via EDC/HOBt coupling
In a general procedure for synthesizing quinoline-4-carboxamides, the carboxylic acid precursor reacts with amines using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF :
| Reaction Component | Quantity/Parameter |
|---|---|
| Carboxylic acid (e.g., 3 ) | 0.5 mmol |
| EDC | 144 mg (0.75 mmol) |
| HOBt | 101 mg (0.75 mmol) |
| Amine | 1 mmol |
| Solvent | DMF (5 mL total) |
| Reaction time | Overnight at RT |
This method yields carboxamides with >80% purity after column chromatography . For example, coupling with pyridin-3-amine produced 10 (6-chloro-N-(pyridin-3-yl)-2-(p-tolyl)quinoline-4-carboxamide) confirmed via NMR and HRMS .
Hydrolysis Reactions
The carboxamide group can hydrolyze under acidic or basic conditions:
a. Acidic hydrolysis
In 50% aqueous acetic acid, carboxamides hydrolyze to carboxylic acids, as observed during the synthesis of 2-hydroxyquinoline-4-carboxylic acid derivatives .
| Condition | Outcome |
|---|---|
| 50% acetic acid, reflux | Conversion to carboxylic acid (17a,b ) |
| Neutralization | Precipitation of product |
b. Enzymatic hydrolysis
While not directly studied for this compound, related quinoline carboxamides show susceptibility to liver microsomal enzymes, influencing metabolic stability .
Substitution Reactions
The hydroxy group at position 2 participates in alkylation and acetylation:
a. Acetylation
Treatment with acetic anhydride/acetic acid converts the hydroxy group to an acetylated derivative (16a–d ) :
| Reagent | Conditions | Yield (%) |
|---|---|---|
| AcO/AcOH (1:1) | Reflux, 4–6 h | 70–85 |
b. Alkylation
Alkylation at the 2-hydroxy position with alkyl halides (e.g., methyl iodide) in the presence of KCO yields ether derivatives (19a,b ) .
Spectroscopic Characterization
Post-reaction structural confirmation relies on:
-
1H^1H1H NMR : Key peaks for the parent compound include δ 8.45 (s, quinoline-H), 7.39 (d, methoxyphenyl-H) .
Biological Degradation Pathways
Though not fully characterized, analogous compounds exhibit:
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key structural analogs and their differences are summarized in Table 1.
Table 1: Structural Comparison of Quinoline-4-Carboxamide Derivatives
Key Observations :
- Position of Methoxy Groups: The target compound's 4-methoxyphenyl carboxamide contrasts with analogs like CAS 314022-18-9, which has a methoxyphenyl at the quinoline 2-position. Methoxy groups enhance lipophilicity but reduce solubility compared to hydroxyl groups .
- Hydrogen Bonding : The 2-OH group in the target compound may improve binding affinity to polar enzyme active sites compared to methoxy or halogenated analogs .
- Complex Side Chains : K788-5879 incorporates a piperazine-propyl group, likely enhancing interactions with charged residues in biological targets .
Key Observations :
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
*Estimated using fragment-based methods; †Calculated from molecular formula (C31H35N5O3).
Key Observations :
Table 4: Reported Bioactivities
Key Observations :
- Antibacterial Activity: Bulky carboxamide substituents (e.g., 5a1’s dimethylaminopropyl group) enhance activity against Gram-positive bacteria .
- Apoptosis Induction : Electron-withdrawing groups (e.g., nitro in 7e) improve PDK1 inhibition by modulating electron density .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 2-hydroxy-N-(4-methoxyphenyl)quinoline-4-carboxamide?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling reactions. A typical protocol involves reacting 2-hydroxyquinoline-4-carboxylic acid with 4-methoxyaniline using hexafluorophosphate benzotriazole tetramethyl uranium (HBTU) as a coupling agent and triethylamine (TEA) as a base in anhydrous dimethylformamide (DMF) at 0°C, followed by room-temperature stirring for 12 hours . Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and characterization by -NMR and mass spectrometry (MS) are critical to confirm structural integrity .
Q. How can spectroscopic techniques validate the structural identity of this compound?
- Methodological Answer :
- -NMR : Key signals include a singlet for the hydroxyl proton (δ ~12.0 ppm), aromatic protons in the quinoline ring (δ 7.2–8.1 ppm), and methoxy protons (δ ~3.8 ppm). Coupling patterns (e.g., doublets for para-substituted aryl groups) confirm regiochemistry .
- Mass Spectrometry : ESI-MS typically shows [M+H] peaks matching the molecular formula . High-resolution MS (HRMS) is recommended to distinguish isotopic patterns from impurities .
Q. What stability and storage conditions are recommended for this compound?
- Methodological Answer : The compound should be stored in a desiccator at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carboxamide bond. Stability tests under accelerated conditions (40°C/75% relative humidity) show <5% degradation over 30 days. Avoid prolonged exposure to light, as quinoline derivatives are prone to photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) often arise from assay variability. Standardize testing using:
- Disk Diffusion Assays : For antimicrobial activity, use Mueller-Hinton agar with Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922), comparing zone-of-inhibition diameters to positive controls (e.g., ciprofloxacin) .
- MTT Assays : For cytotoxicity, test against human cancer cell lines (e.g., MCF-7, HepG2) with IC calculations normalized to doxorubicin . Include dose-response curves and statistical validation (e.g., ANOVA with Tukey post-hoc tests) to ensure reproducibility .
Q. What computational strategies optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- QSAR Modeling : Use tools like Schrödinger’s QikProp to predict logP (target <3.5 for oral bioavailability) and polar surface area (<140 Ų for blood-brain barrier penetration).
- Metabolic Stability : Simulate cytochrome P450 interactions (e.g., CYP3A4, CYP2D6) using docking software (AutoDock Vina) to identify metabolically labile sites. Methylation of the hydroxyl group or fluorination of the methoxyphenyl ring may enhance stability .
Q. How does the methoxyphenyl substituent influence receptor binding compared to analogs?
- Methodological Answer : Comparative studies using X-ray crystallography or surface plasmon resonance (SPR) reveal that the 4-methoxyphenyl group enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR tyrosine kinase). Replace the methoxy group with electron-withdrawing groups (e.g., -CF) to assess steric and electronic effects on binding affinity .
Q. What experimental designs mitigate synthetic byproducts during large-scale production?
- Methodological Answer :
- Process Optimization : Use flow chemistry to control exothermic reactions (e.g., coupling steps) and reduce side products like N-acylurea derivatives.
- In-line Analytics : Implement HPLC-MS monitoring to detect impurities early. Recrystallization from ethanol/water (7:3 v/v) yields >98% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
